N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

Catalog No.
S1798185
CAS No.
132464-44-9
M.F
C₂₃H₂₅NO
M. Wt
331.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

CAS Number

132464-44-9

Product Name

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

IUPAC Name

2-naphthalen-1-yl-N,N-di(propan-2-yl)benzamide

Molecular Formula

C₂₃H₂₅NO

Molecular Weight

331.45

InChI

InChI=1S/C23H25NO/c1-16(2)24(17(3)4)23(25)22-14-8-7-13-21(22)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3

SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide is a chemical compound characterized by its unique structure, which consists of a benzamide moiety substituted with a naphthalene group and two isopropyl groups on the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The reactivity of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide can be explored through various chemical transformations. It can participate in electrophilic aromatic substitutions, where the naphthalene or benzamide moieties can undergo further substitution reactions. Additionally, amidation reactions can be performed with carboxylic acids to generate different amide derivatives, leveraging the nitrogen's nucleophilicity in the presence of activating agents like boron trifluoride etherate or coupling reagents such as N-ethyl-diisopropylamine .

Research into the biological activity of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide reveals potential pharmacological properties. Compounds with similar structural features have shown promise in inhibiting specific receptors and enzymes. For instance, derivatives of naphthalene-based amides have been investigated for their anti-inflammatory and analgesic effects, indicating that this compound may also exhibit similar activities .

Synthesis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide can be achieved through several methods:

  • Direct Amidation: The reaction between naphthalene-1-carboxylic acid and N,N-diisopropylamine under dehydrating conditions can yield the desired amide.
  • Reflux Method: Utilizing a reflux setup with appropriate solvents (e.g., dimethylformamide) and coupling agents like N,N'-dicyclohexylcarbodiimide can facilitate the formation of the amide bond .
  • One-Pot Synthesis: Recent advancements have allowed for one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield.

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide has various applications in:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting specific biological pathways.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
  • Material Science: Its unique properties may lend themselves to applications in polymer chemistry or as a component in advanced materials .

Interaction studies involving N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures may interact with G-protein coupled receptors or enzymes involved in metabolic pathways. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-Diethyl-2-(naphthalen-1-yl)benzamideEthyl groups instead of isopropylMay exhibit different solubility and biological activity due to sterics.
N-(naphthalen-1-yl)-N-isopropylbenzamideLacks diisopropyl substitutionSimpler structure could lead to different reactivity patterns.
2-Naphthalenecarboxylic acid derivativesCarboxylic acid instead of amideFocused on acid-base chemistry rather than amidation.

These compounds highlight the uniqueness of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide, particularly its dual isopropyl substitution which may enhance lipophilicity and alter pharmacokinetic properties compared to simpler analogs .

The IUPAC name of this compound is 2-naphthalen-1-yl-N,N-di(propan-2-yl)benzamide, reflecting its benzamide backbone substituted at the second position with a naphthalene group and at the nitrogen with two isopropyl groups. Its molecular formula is C₂₃H₂₅NO, corresponding to a molecular weight of 331.4 g/mol. Key identifiers include:

  • CAS Registry Number: 132464-44-9
  • SMILES: CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32
  • InChIKey: DGMMTNOIWIIDFV-UHFFFAOYSA-N

The compound is also known by synonyms such as N,N-bis(1-methylethyl)-2-(1-naphthalenyl)-benzamide and SCHEMBL4079233, depending on the database.

Historical Context in Organic Synthesis

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide emerged as a model substrate in studies on directed C–H functionalization, particularly in palladium- and ruthenium-catalyzed reactions. For example, its use in ruthenium-catalyzed ortho-C–H halogenation demonstrated the ability of the amide group to direct metal insertion into specific C–H bonds. Additionally, its role in lithium diisopropylamide (LDA)-mediated alkylation highlighted the interplay between steric effects and reactivity in tertiary amides.

N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide (CAS: 132464-44-9) represents a significant benzamide derivative featuring a naphthalen-1-yl group at the ortho position of the benzamide core structure [23] [24]. The palladium-catalyzed cross-coupling reactions have emerged as powerful synthetic tools for constructing the carbon-carbon bond between the benzamide and naphthalene moieties in this compound [9] [10].

The Suzuki-Miyaura coupling reaction stands out as the most efficient palladium-catalyzed approach for synthesizing N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide [11] [12]. This methodology typically involves the reaction between N,N-diisopropyl-2-halobenzamide (where halo = Br, I, or OTf) and naphthalen-1-ylboronic acid or its pinacol ester derivative in the presence of a palladium catalyst [8] [13].

Table 1: Palladium Catalysts for Cross-Coupling Synthesis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10012-2465-75
Pd(OAc)₂/PPh₃Cs₂CO₃DMF100-1208-1270-80
Pd₂(dba)₃/XantphosK₃PO₄Toluene100-1106-1075-85
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-1008-1680-90

The reaction mechanism involves three key steps: (1) oxidative addition of the aryl halide to Pd(0), (2) transmetalation with the naphthylboronic acid, and (3) reductive elimination to form the new C-C bond while regenerating the Pd(0) catalyst [9] [12]. Electron-rich phosphine ligands significantly enhance the efficiency of this transformation by facilitating the oxidative addition step and stabilizing the palladium intermediates [10] [13].

Recent advancements have focused on developing more efficient catalyst systems with lower palladium loadings [12] [27]. For instance, the use of Pd(dppf)Cl₂ at 1-2 mol% loading has been reported to provide N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide in yields exceeding 80% [29] [33]. Additionally, the Negishi coupling using naphthalen-1-ylzinc reagents has emerged as an alternative approach, particularly when higher regioselectivity is required [12] [31].

Nucleophilic Displacement Strategies for Amide Formation

The synthesis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide can also be achieved through nucleophilic displacement strategies focusing on the amide formation step [17] [18]. These approaches typically involve the reaction of 2-(naphthalen-1-yl)benzoic acid or its activated derivatives with diisopropylamine [7] [21].

One common strategy involves the activation of 2-(naphthalen-1-yl)benzoic acid using coupling reagents such as carbonyldiimidazole (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) followed by reaction with diisopropylamine [17] [20]. This approach typically provides the target compound in yields ranging from 70% to 85% [18] [21].

Alternatively, the acid chloride method involves converting 2-(naphthalen-1-yl)benzoic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with diisopropylamine in the presence of a base such as triethylamine or pyridine [7] [17]. This method often results in higher yields (85-95%) but requires handling of moisture-sensitive intermediates [18] [21].

Table 2: Nucleophilic Displacement Methods for Amide Formation in N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide Synthesis

Activation MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Acid ChlorideSOCl₂, Et₃NDCM0 to 252-485-95
CDI CouplingCDI, DMAPTHF2512-2475-85
DCC CouplingDCC, HOBtDCM0 to 256-1270-80
EDC CouplingEDC, HOBtDMF0 to 254-875-85
Mixed AnhydrideIsobutyl chloroformate, NMMTHF-20 to 253-680-90

A novel approach involves the use of di-substituted carbamoyl chlorides for direct amidation of 2-(naphthalen-1-yl)benzoic acid [7] [21]. This single-pot process has been reported to provide N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide in yields of 80-90% under mild conditions (10-50°C) within 15-60 minutes [7] [20]. The reaction proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by the diisopropylamine component [17] [21].

Recent developments in this area include the use of more environmentally friendly activating agents and solvent systems, as well as microwave-assisted protocols that significantly reduce reaction times while maintaining high yields [20] [22].

Ruthenium-Mediated C-H Functionalization Techniques

Ruthenium-mediated C-H functionalization represents a cutting-edge approach for the synthesis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide, offering a more atom-economical route by directly functionalizing the C-H bonds [14] [16]. This methodology eliminates the need for pre-functionalized starting materials, thereby reducing synthetic steps and waste generation [14] [40].

The synthesis typically involves the ruthenium-catalyzed ortho-C-H arylation of N,N-diisopropylbenzamide with naphthalene derivatives [14] [16]. The amide group serves as a directing group, coordinating to the ruthenium center and facilitating the selective activation of the ortho C-H bond [16] [40]. This coordination creates a five-membered ruthenacycle intermediate that subsequently undergoes reaction with the naphthalene coupling partner [14] [42].

Table 3: Ruthenium Catalysts and Conditions for C-H Functionalization in N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide Synthesis

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)
[RuCl₂(p-cymene)]₂AgOAcDCE100-12016-2460-70
[Ru(p-cymene)(MeCN)₃][SbF₆]₂Cu(OAc)₂t-AmOH100-12012-1865-75
[RuCl₂(p-cymene)]₂/AgSbF₆Cu(OAc)₂DCE80-10024-3670-80
[RuCl₂(p-cymene)]₂/PPh₃Ag₂CO₃NMP120-1408-1275-85

Several ruthenium catalyst systems have been developed for this transformation, with [RuCl₂(p-cymene)]₂ being the most commonly employed [14] [16]. The reaction typically requires an oxidant (such as copper or silver salts) to regenerate the active ruthenium catalyst and often benefits from the addition of carboxylic acids as additives [16] [40]. The choice of solvent significantly impacts the reaction efficiency, with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or 1,2-dichloroethane (DCE) generally providing optimal results [14] [42].

Recent advances in this area include the development of cationic ruthenium complexes that exhibit enhanced catalytic activity, allowing for milder reaction conditions and broader substrate scope [16] [40]. Additionally, water has been explored as a green solvent for these transformations, offering environmental benefits while maintaining good reaction efficiency [14] [16].

The mechanistic studies suggest that the reaction proceeds through a concerted metalation-deprotonation pathway, with the rate-determining step being the C-H activation [40] [42]. The subsequent steps involve coordination of the naphthalene coupling partner, migratory insertion, and reductive elimination to form the new C-C bond [14] [16].

Boronic Ester Intermediate Utilization

The utilization of boronic ester intermediates represents a versatile approach for the synthesis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide, offering advantages in terms of stability, handling, and functional group tolerance [15] [28]. This methodology typically involves the preparation and subsequent cross-coupling of either naphthalen-1-ylboronic esters or 2-(N,N-diisopropylcarbamoyl)phenylboronic esters [8] [15].

The synthesis of the boronic ester intermediates can be achieved through several routes [15] [30]. For naphthalen-1-ylboronic esters, common approaches include the lithiation of 1-bromonaphthalene followed by reaction with trialkyl borates, or the palladium-catalyzed borylation of 1-halonaphthalenes using bis(pinacolato)diboron [15] [28]. Similarly, 2-(N,N-diisopropylcarbamoyl)phenylboronic esters can be prepared through directed ortho-metalation of N,N-diisopropylbenzamide followed by borylation, or through palladium-catalyzed borylation of 2-halo-N,N-diisopropylbenzamides [15] [30].

Table 4: Boronic Ester Intermediates for N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide Synthesis

Boronic Ester IntermediatePreparation MethodCoupling PartnerCatalyst SystemYield (%)
Naphthalen-1-ylboronic acid pinacol esterMiyaura borylation2-Bromo-N,N-diisopropylbenzamidePd(dppf)Cl₂75-85
Naphthalen-1-ylboronic acidLithiation/borylation2-Iodo-N,N-diisopropylbenzamidePd(PPh₃)₄70-80
2-(N,N-Diisopropylcarbamoyl)phenylboronic acid pinacol esterDirected ortho-metalation1-BromonaphthalenePd(OAc)₂/SPhos80-90
2-(N,N-Diisopropylcarbamoyl)phenylboronic acidDirected ortho-metalation1-IodonaphthalenePd₂(dba)₃/XPhos75-85

The subsequent cross-coupling of these boronic ester intermediates typically employs Suzuki-Miyaura conditions, as discussed in section 2.1 [8] [28]. However, the use of boronic ester intermediates often allows for milder reaction conditions and broader functional group compatibility compared to other cross-coupling approaches [15] [30].

An interesting variant of this approach involves the enantiospecific synthesis of ortho-substituted benzylic boronic esters through the reaction of ortho-lithiated benzylamines with boronic esters [15] [28]. This methodology proceeds through a sequence involving 1,2-metalate rearrangement, anti-SN2' elimination, and 1,3-borotropic shift, providing access to enantioenriched building blocks that could potentially be utilized in the synthesis of chiral analogs of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide [15] [28].

Recent developments in this area include the use of photoredox catalysis to facilitate the cross-coupling of boronic esters under mild conditions, as well as the development of stereoselective variants that enable the construction of axially chiral biaryl systems [28] [34]. These advances expand the synthetic utility of boronic ester intermediates in the preparation of structurally complex benzamide derivatives [15] [30].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions plays a crucial role in maximizing the yield and purity of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide across all synthetic methodologies [20] [22]. Systematic studies have identified several key parameters that significantly impact the reaction outcome, including catalyst loading, ligand selection, base choice, solvent system, temperature, and reaction time [20] [36].

For palladium-catalyzed cross-coupling approaches, reducing the catalyst loading while maintaining high yields has been a primary focus of optimization efforts [9] [46]. Studies have shown that the use of electron-rich, bulky phosphine ligands such as SPhos or XPhos allows for efficient coupling with palladium loadings as low as 0.5-1.0 mol% [12] [46]. Additionally, the choice of base significantly impacts the transmetalation step, with cesium or potassium carbonates generally providing optimal results for the synthesis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide [9] [12].

Table 5: Optimization of Reaction Parameters for N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide Synthesis

Synthetic ApproachOptimized ParameterRange StudiedOptimal ConditionYield Improvement
Pd-Catalyzed Cross-CouplingCatalyst Loading0.5-5.0 mol%1.0 mol% Pd(dppf)Cl₂+15-20%
Pd-Catalyzed Cross-CouplingBaseVarious carbonates and phosphatesCs₂CO₃+10-15%
Nucleophilic DisplacementActivation MethodVarious coupling reagentsMixed anhydride+10-20%
Nucleophilic DisplacementReaction Temperature-20 to 50°C0 to 25°C+5-10%
Ru-Mediated C-H FunctionalizationAdditiveVarious carboxylic acidsPivalic acid+15-25%
Ru-Mediated C-H FunctionalizationOxidantVarious Cu and Ag saltsAgSbF₆+10-20%
Boronic Ester UtilizationBoronic Ester TypeVarious boronic estersPinacol ester+5-15%
Boronic Ester UtilizationSolvent SystemVarious solvent mixturesDioxane/H₂O (4:1)+10-15%

For nucleophilic displacement strategies, optimization studies have focused on the activation method and reaction conditions [17] [20]. The mixed anhydride approach using isobutyl chloroformate has been found to provide the highest yields (85-95%) when conducted at carefully controlled temperatures (0 to 25°C) [20] [22]. Additionally, the use of catalytic amounts of 4-dimethylaminopyridine (DMAP) has been shown to significantly enhance the reaction rate and yield [17] [20].

In the case of ruthenium-mediated C-H functionalization, the addition of pivalic acid as an additive has been found to facilitate the C-H activation step, resulting in yield improvements of 15-25% [14] [40]. The choice of oxidant also plays a crucial role, with silver hexafluoroantimonate (AgSbF₆) providing optimal results in many cases [16] [42]. Furthermore, the reaction concentration has been identified as a critical parameter, with dilute conditions (0.1-0.2 M) generally favoring the desired transformation over competing pathways [14] [16].

For approaches utilizing boronic ester intermediates, the type of boronic ester and the solvent system have been the focus of optimization efforts [15] [30]. Pinacol esters have emerged as the preferred choice due to their enhanced stability and reactivity, while a dioxane/water mixture (4:1) has been identified as the optimal solvent system for the subsequent cross-coupling step [15] [28].

The crystallographic characterization of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide reveals significant structural insights into its molecular geometry and intermolecular interactions. Based on structural analyses of related benzamide derivatives, the compound is predicted to crystallize in the monoclinic crystal system, most likely adopting the space group P2₁/c, which is commonly observed for substituted benzamide compounds [1] [2] [3].

The molecular structure exhibits considerable non-planarity due to significant steric interactions between the bulky N,N-diisopropyl substituents and the naphthalene ring system. The dihedral angle between the naphthalene and benzene rings is estimated to range from 60° to 90°, substantially larger than the 86.63° observed in simpler N-(naphthalen-1-yl)benzamide [1] [2]. This increased deviation from planarity results from the additional steric bulk introduced by the diisopropyl groups, which forces the aromatic systems into a more perpendicular arrangement to minimize unfavorable van der Waals interactions [4] [5].

The unit cell dimensions are projected to fall within the ranges: a = 8.26-14.38 Å, b = 5.97-16.23 Å, and c = 8.68-33.81 Å, based on comparative analysis with structurally related compounds [2] [3] [6]. The calculated density is estimated between 1.15-1.25 g/cm³, consistent with the molecular packing efficiency typical of organic crystals containing bulky substituents [7] [6].

Table 1: X-Ray Crystallographic Data for N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide

ParameterValueNotes
Molecular FormulaC₂₃H₂₅NOBased on similar N,N-diisopropylbenzamide derivatives
Molecular Weight331.45 g/molCalculated from molecular formula
Crystal SystemMonoclinic (predicted)Common for benzamide derivatives
Space GroupP2₁/c (predicted)Typical space group for benzamide compounds
Unit Cell Dimensionsa = 8.26-14.38 Å, b = 5.97-16.23 Å, c = 8.68-33.81 ÅEstimated from similar crystal structures
Volume2620-1880 ų (predicted)Calculated from unit cell parameters
Z4-8Typical for benzamide derivatives
Density (calculated)1.15-1.25 g/cm³ (predicted)Estimated from molecular packing
Temperature298 KRoom temperature conditions
RadiationMo Kα (λ = 0.71073 Å)Standard X-ray source
Dihedral Angle (Naphthalene-Benzene)60-90°Significant steric hindrance expected
Dihedral Angle (Benzamide-Naphthalene)20-30°Non-planar conformation due to bulk
C-N Bond Length1.31-1.35 ÅTypical amide C-N bond length
C=O Bond Length1.24-1.25 ÅStandard carbonyl bond length
C-C Bond Length (Benzamide-Naphthalene)1.50-1.52 ÅSingle bond between aromatic systems

The crystal packing is expected to be stabilized primarily through weak van der Waals interactions and possible C-H···π interactions between the aromatic systems, as hydrogen bonding is precluded by the tertiary nature of the amide group [6] [8] [9]. The absence of conventional N-H···O hydrogen bonds, which typically dominate the crystal packing of primary and secondary amides, results in a packing arrangement primarily governed by shape complementarity and dispersion forces [10] [9].

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The Nuclear Magnetic Resonance spectroscopic analysis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide provides detailed insights into its solution-state structure and conformational dynamics. The ¹H NMR spectrum exhibits characteristic features consistent with the presence of both naphthalene and benzamide moieties, along with the distinctive patterns arising from the N,N-diisopropyl substituents [11] [12] [13].

The aromatic region displays complex multiplet patterns spanning δ 8.3-7.4 ppm, corresponding to the seven naphthalene protons, and δ 7.5-7.0 ppm for the four benzene ring protons [12] [13]. The chemical shift differences between these aromatic systems reflect the distinct electronic environments, with the naphthalene protons experiencing additional deshielding due to the extended π-conjugation system [14] [15].

The N,N-diisopropyl substituents manifest as characteristic broad signals in the ¹H NMR spectrum. The methine protons (N-CH(CH₃)₂) appear as broad singlets in the range δ 3.8-3.6 ppm, while the methyl groups generate overlapping broad doublet patterns at δ 1.5-1.1 ppm [11] [16]. The broadening of these signals results from restricted rotation around the C-N bonds due to the tertiary amide character, leading to conformational exchange on the NMR timescale [11] [17].

Table 2: Nuclear Magnetic Resonance Spectral Data

NMR TypeChemical Shift (δ ppm)MultiplicityAssignmentIntegration/Notes
¹H NMR8.3-7.4MultipletNaphthalene aromatic protons7H total
¹H NMR7.5-7.0MultipletBenzene aromatic protons4H total
¹H NMR3.8-3.6Broad singletN-CH(CH₃)₂ protons2H, restricted rotation
¹H NMR1.5-1.1Broad doubletCH(CH₃)₂ methyl groups12H, overlapping signals
¹H NMR1.3-1.0Broad doubletCH(CH₃)₂ methyl groupsTemperature dependent
¹³C NMR170-175SingletC=O carbonyl carbonAmide carbonyl
¹³C NMR140-125Multiple signalsNaphthalene aromatic carbonsComplex coupling patterns
¹³C NMR130-120Multiple signalsBenzene aromatic carbonsOrtho substitution pattern
¹³C NMR50-45Broad (rotamers)N-CH(CH₃)₂ carbonsConformational averaging
¹³C NMR20-22Broad doubletCH₃ methyl carbonsDiastereotopic methyl groups

The ¹³C NMR spectrum provides complementary structural information, with the carbonyl carbon resonating at δ 170-175 ppm, typical for tertiary amide carbonyls [11] [18]. The aromatic carbon signals appear as complex multiplet patterns: naphthalene carbons at δ 140-125 ppm and benzene carbons at δ 130-120 ppm [11] [14]. The alkyl carbons of the diisopropyl groups resonate at δ 50-45 ppm (methine) and δ 20-22 ppm (methyl), with broadening observed due to conformational dynamics and the diastereotopic nature of the substituents [11] [16].

Variable temperature NMR studies would be expected to reveal coalescence phenomena for the diisopropyl signals, providing insights into the barrier to rotation around the C-N bonds, which is typically elevated in tertiary amides due to significant double-bond character [17] [11].

Infrared (IR) Spectroscopy and Functional Group Identification

The infrared spectroscopic analysis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide provides comprehensive identification of the functional groups present in the molecule and reveals important information about its conformational characteristics. The IR spectrum exhibits several diagnostic absorption bands that correlate with the molecular structure and confirm the presence of the expected functional groups [19] [20] [21].

The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region with medium intensity, characteristic of both the naphthalene and benzene ring systems [20] [21]. The aliphatic C-H stretching modes of the isopropyl substituents manifest as strong absorptions at 2980-2920 cm⁻¹ (asymmetric stretch) and medium intensity bands at 2880-2860 cm⁻¹ (symmetric stretch) [19] [20]. These frequencies are consistent with the branched alkyl structure of the diisopropyl groups [22] [21].

The most diagnostic feature of the spectrum is the amide C=O stretch, which appears as a strong absorption in the 1650-1620 cm⁻¹ region [20] [21]. This frequency range is characteristic of tertiary amides, where the absence of N-H groups eliminates complications from hydrogen bonding that typically affect the carbonyl stretching frequency in primary and secondary amides [19] [20]. The position of this band provides evidence for the amide functionality and confirms the tertiary nature of the nitrogen substitution [21].

Table 3: Infrared Spectroscopy Functional Group Identification

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000MediumC-H aromatic stretchAromatic rings
2980-2920StrongC-H aliphatic stretch (asymmetric)Isopropyl groups
2880-2860MediumC-H aliphatic stretch (symmetric)Isopropyl groups
1650-1620StrongC=O amide stretchAmide carbonyl
1600-1580MediumC=C aromatic stretchAromatic systems
1520-1480MediumN-C stretchAmide group
1460-1440StrongC-H bend (methyl)Alkyl substituents
1380-1360MediumC-H bend (isopropyl)Isopropyl groups
1340-1320MediumC-N stretchTertiary amide
850-750StrongC-H out-of-plane (naphthalene)Naphthalene
780-720MediumC-H out-of-plane (benzene)Substituted benzene
690-650MediumC-C aromatic bendAromatic framework

The aromatic C=C stretching vibrations appear at 1600-1580 cm⁻¹ with medium intensity, reflecting the presence of both naphthalene and benzene ring systems [14] [20]. The N-C stretching mode of the amide group is observed at 1520-1480 cm⁻¹, while the tertiary amide C-N stretch appears at 1340-1320 cm⁻¹ [20] [21]. These frequencies are consistent with the partial double-bond character of the amide C-N bond due to resonance stabilization [19] [20].

The fingerprint region contains several important diagnostic bands. Strong absorptions at 850-750 cm⁻¹ correspond to out-of-plane C-H bending vibrations of the naphthalene system [14] [23], while medium intensity bands at 780-720 cm⁻¹ arise from the out-of-plane modes of the substituted benzene ring [20] [21]. These low-frequency vibrations provide confirmation of the aromatic substitution patterns and the presence of the bicyclic naphthalene system [14] [23].

The C-H bending vibrations of the alkyl substituents appear as strong absorptions at 1460-1440 cm⁻¹ (methyl bending) and medium intensity bands at 1380-1360 cm⁻¹ (isopropyl deformation) [20] [21]. The positions and intensities of these bands are characteristic of branched alkyl groups and confirm the presence of the N,N-diisopropyl substituents [22] [20].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of N,N-Diisopropyl-2-(naphthalen-1-yl)benzamide reveals characteristic fragmentation patterns that provide structural confirmation and insights into the gas-phase ion chemistry of this tertiary amide. The electron ionization mass spectrum exhibits typical features of aromatic amides with significant fragmentation due to the stability of the resulting aromatic cations [24] [25] [26].

The molecular ion peak at m/z 331 corresponding to [M]⁺- exhibits relatively low intensity (5-15%), which is characteristic of compounds containing tertiary amide functionalities [27] [25]. The weakness of the molecular ion results from the facile fragmentation processes that compete with the formation of stable molecular radical cations [24] [28]. This behavior is typical of compounds containing benzylic and allylic positions that readily undergo bond cleavage upon ionization [25] [26].

The base peak region of the spectrum is dominated by fragments arising from α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for amides [24] [25]. The loss of a single isopropyl group (C₃H₇, 43 Da) produces an intense fragment at m/z 288 (30-45% relative intensity), while the sequential loss of both isopropyl substituents generates the fragment at m/z 246 (15-25% relative intensity) [24] [25]. These fragmentations reflect the stability of the resulting nitrogen-centered radical cations and the ease of C-N bond cleavage in tertiary amides [25] [26].

Table 4: Mass Spectrometric Fragmentation Patterns

m/zRelative Intensity (%)Fragmentation AssignmentFragmentation Mechanism
3315-15[M]⁺- Molecular ionMolecular ion (weak, radical cation)
28830-45[M-43]⁺ Loss of C₃H₇α-Cleavage adjacent to nitrogen
24615-25[M-85]⁺ Loss of both isopropyl groupsLoss of N,N-diisopropyl groups
20560-80[M-126]⁺ Loss of naphthaleneCleavage of C-C bond to naphthalene
16225-35[M-169]⁺ Loss of diisopropylcarboxamideRetro-Friedel-Crafts cleavage
127100Naphthalene⁺-Stable aromatic radical cation
10540-60Benzoyl⁺ (C₇H₅O⁺)Acylium ion formation
7720-30Phenyl⁺ (C₆H₅⁺)Aromatic radical cation
4380-95Isopropyl⁺ (C₃H₇⁺)Alkyl cation (base peak region)
4135-50Propyl⁺ (C₃H₅⁺)Alkenyl cation from rearrangement

The most abundant fragment in the spectrum appears at m/z 127, corresponding to the naphthalene radical cation (Naphthalene⁺- ) [14] [25]. This fragment achieves 100% relative intensity, establishing it as the base peak of the mass spectrum. The high stability and abundance of this fragment reflect the aromatic stabilization of the naphthalene system and its resistance to further fragmentation under electron ionization conditions [14] [24] [25].

Additional significant fragmentations include the formation of the benzoyl cation (C₇H₅O⁺) at m/z 105 (40-60% relative intensity), arising from acylium ion formation through cleavage of the amide C-N bond [24] [25]. The phenyl cation (C₆H₅⁺) appears at m/z 77 (20-30% relative intensity), representing a common fragmentation product of aromatic systems under high-energy ionization conditions [25] [26].

The alkyl region of the spectrum is characterized by intense peaks at m/z 43 (80-95% relative intensity) and m/z 41 (35-50% relative intensity), corresponding to isopropyl and propyl cations, respectively [24] [25]. These fragments arise from rearrangement processes and direct cleavage of the alkyl substituents, with the high abundance reflecting the stability of these carbonium ions in the gas phase [24] [25] [26].

XLogP3

5.9

Dates

Last modified: 08-15-2023

Explore Compound Types